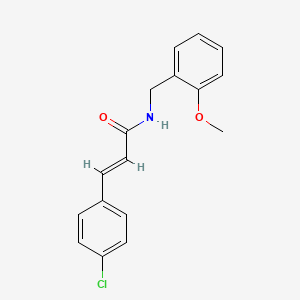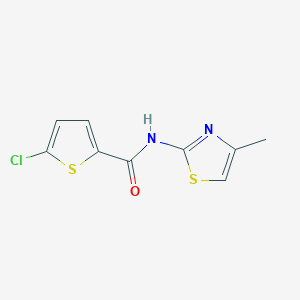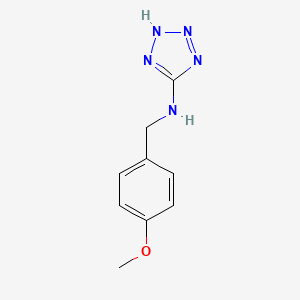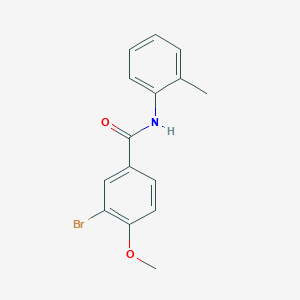
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide, also known as CMBA, is a synthetic compound belonging to the class of acrylamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to have a variety of potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of the dopamine transporter, which plays a critical role in regulating dopamine signaling in the brain. 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has also been shown to have potential applications in the treatment of Parkinson's disease, as it can increase dopamine levels in the brain.
Wirkmechanismus
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide acts as a competitive inhibitor of the dopamine transporter, binding to the same site as dopamine and preventing its reuptake into presynaptic neurons. This leads to an increase in extracellular dopamine levels and enhanced dopaminergic signaling in the brain.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase dopamine levels in the brain, leading to enhanced dopaminergic signaling and potential therapeutic effects in Parkinson's disease. 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has also been found to have potential applications in the treatment of drug addiction, as it can reduce the rewarding effects of drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide is its potency and selectivity as a dopamine transporter inhibitor, making it a useful tool for studying dopamine signaling in the brain. However, its potential toxicity and limited solubility in aqueous solutions can present challenges for its use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide research. One area of interest is the development of more potent and selective dopamine transporter inhibitors based on the structure of 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide. Another area of interest is the exploration of 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide's potential therapeutic effects in other neurological disorders, such as schizophrenia and depression. Additionally, further research is needed to better understand the potential toxicity and safety concerns associated with 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide and related compounds.
Synthesemethoden
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide can be synthesized using a variety of methods, including the Stille coupling reaction and the Suzuki-Miyaura coupling reaction. One commonly used method involves the reaction of 4-chlorophenylboronic acid with 2-methoxybenzyl bromide in the presence of a palladium catalyst. The resulting intermediate is then reacted with acryloyl chloride to produce 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-21-16-5-3-2-4-14(16)12-19-17(20)11-8-13-6-9-15(18)10-7-13/h2-11H,12H2,1H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPBHFCIODMSQW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(2-methoxybenzyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[2-(1-naphthyloxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5727418.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5727429.png)
![1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5727433.png)
![1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5727447.png)


![7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727470.png)

![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5727483.png)

![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5727505.png)
![2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B5727512.png)